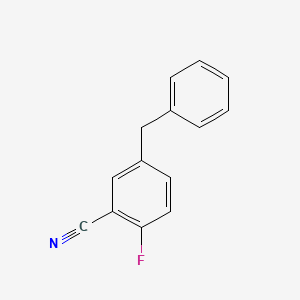![molecular formula C15H25N2O6P B15334902 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate is a compound that combines a carbobenzyloxy (Cbz) protected amino group with a trimethylammonioethyl phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the introduction of the trimethylammonioethyl phosphate moiety. The general steps are as follows:
Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride (CbzCl) in the presence of a mild base such as sodium bicarbonate or triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Trimethylammonioethyl Phosphate Moiety: The protected amino compound is then reacted with 2-(Trimethylammonio)ethyl phosphate under suitable conditions to form the final product. This step may involve the use of coupling reagents and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeting specific cellular pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other biomolecules. The carbobenzyloxy (Cbz) group provides protection to the amino group, allowing for selective reactions, while the trimethylammonioethyl phosphate moiety facilitates interactions with phosphate-binding proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate: Similar in structure but with a methacryloyloxy group instead of a carbobenzyloxy group.
2-(Fmoc-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of a carbobenzyloxy group.
Uniqueness
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate is unique due to the presence of the carbobenzyloxy (Cbz) group, which provides specific protection to the amino group, allowing for selective reactions and modifications. This makes it particularly useful in synthetic chemistry and biochemical research.
Propiedades
Fórmula molecular |
C15H25N2O6P |
|---|---|
Peso molecular |
360.34 g/mol |
Nombre IUPAC |
2-(phenylmethoxycarbonylamino)ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C15H25N2O6P/c1-17(2,3)10-12-23-24(19,20)22-11-9-16-15(18)21-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H-,16,18,19,20) |
Clave InChI |
MFQSXCAXQRTIMK-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


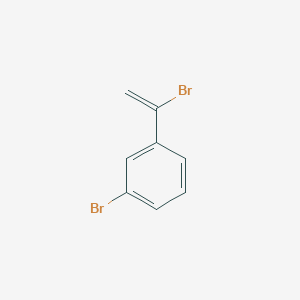
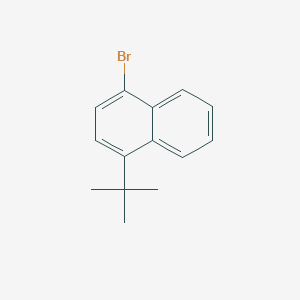
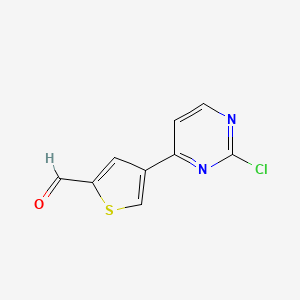
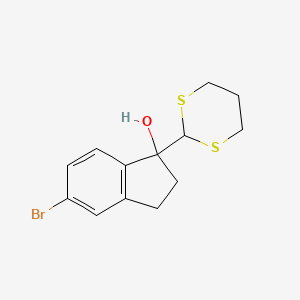
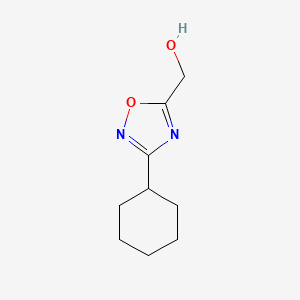
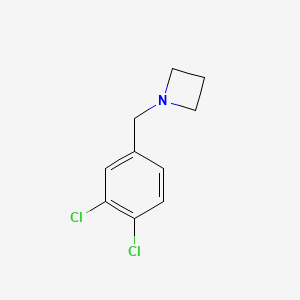
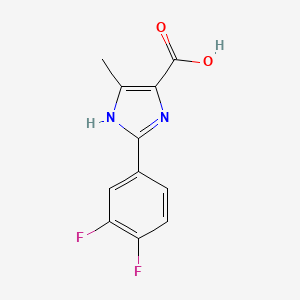
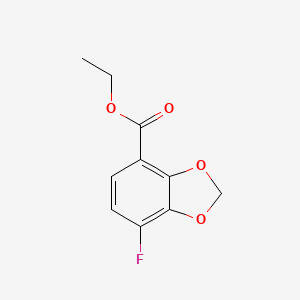
![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)
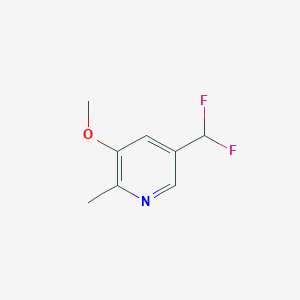
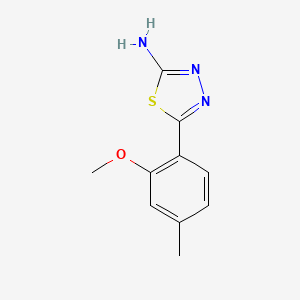
![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
